molecular formula C21H25N3O2S B12162712 2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12162712
M. Wt: 383.5 g/mol
InChI Key: QAKLPACQSGSGDA-UHFFFAOYSA-N
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Description

2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiazole ring and an isoquinoline moiety. These structural elements are often associated with biological activity, making this compound a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Spirocyclization: The spirocyclic structure is introduced through a cyclization reaction involving a suitable cyclopentanone derivative.

    Thiazole Ring Formation: The thiazole ring is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic isoquinoline intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazole derivatives, each with potential unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. Its thiazole ring is particularly interesting for its potential to interact with biological macromolecules.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. The presence of the thiazole and isoquinoline moieties suggests it could exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites. The isoquinoline moiety can intercalate into DNA or interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butan-2-yl)-1-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroisoquinoline-4-carboxamide
  • 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-quinoline]-4’-carboxamide

Uniqueness

The unique spirocyclic structure of 2’-(butan-2-yl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide distinguishes it from other similar compounds. This spirocyclic feature can enhance its stability and potentially its biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-butan-2-yl-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C21H25N3O2S/c1-3-14(2)24-19(26)16-9-5-4-8-15(16)17(21(24)10-6-7-11-21)18(25)23-20-22-12-13-27-20/h4-5,8-9,12-14,17H,3,6-7,10-11H2,1-2H3,(H,22,23,25)

InChI Key

QAKLPACQSGSGDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC=CS4

Origin of Product

United States

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